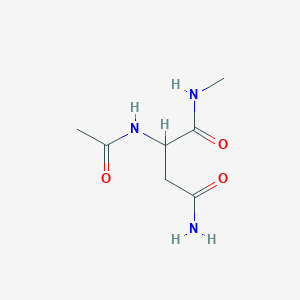

2-乙酰氨基-N-甲基丁二酰胺

描述

2-acetamido-N-methylbutanediamide is an organic compound with the molecular weight of 187.2 . It is also known by its IUPAC name, 2-(acetylamino)-N~1~-methylsuccinamide .

Molecular Structure Analysis

The InChI code for 2-acetamido-N-methylbutanediamide is 1S/C7H13N3O3/c1-4(11)10-5(3-6(8)12)7(13)9-2/h5H,3H2,1-2H3,(H2,8,12)(H,9,13)(H,10,11) . This code provides a specific representation of the molecule’s structure.Chemical Reactions Analysis

While specific chemical reactions involving 2-acetamido-N-methylbutanediamide are not detailed in the search results, it’s important to note that amides, the class of compounds to which this molecule belongs, can undergo hydrolysis in the presence of dilute acids such as dilute hydrochloric acid .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-acetamido-N-methylbutanediamide include a molecular weight of 187.2 . More specific properties such as melting point, boiling point, and density were not found in the search results.科学研究应用

乙酰胺衍生物的生物效应

Kennedy (2001) 的一项全面综述探讨了乙酰胺及其衍生物(包括 N,N-二甲基乙酰胺和 N-甲基乙酰胺)的毒理学和生物效应,强调了它们的商业重要性以及多年来对其生物后果的认识的显着提高。这项研究强调需要更新有关这些化学物质的信息,因为它们的生物反应各不相同,并且环境毒理学数据不断增加 (Kennedy, 2001)。

疼痛治疗中的药代动力学和药效学

Peltoniemi 等人 (2016) 讨论了氯胺酮(一种对γ-氨基丁酸受体没有亲和力的衍生物)的临床药代动力学和药效学,强调了它在麻醉、疼痛治疗和快速抗抑郁作用中的作用。该研究深入了解了氯胺酮的代谢途径,突出了其在现代医学中的重要性和再利用的潜力 (Peltoniemi et al., 2016)。

新兴精神活性物质

Sharma 等人 (2018) 综述了非芬太尼合成类阿片剂的化学和药理学,重点关注了 20 世纪 70 年代和 80 年代开发的 N-取代苯甲酰胺和乙酰胺。该研究强调了国际预警系统在追踪新兴精神活性物质中的重要性,以及进行先发制人的研究以确保及早发现新的毒理物质的必要性 (Sharma et al., 2018)。

新生儿和幼儿的麻醉剂

Mellon 等人 (2007) 总结了有关用于儿科患者的麻醉药物的潜在神经毒性作用的发现,包括在幼年动物模型中研究氯胺酮的神经退行性潜力。该研究呼吁进行进一步的研究以评估麻醉剂对新生儿和幼儿患者的长期风险,为儿科麻醉的更安全方法做出贡献 (Mellon et al., 2007)。

氯胺酮的再利用和重新定义

Potter 和 Choudhury (2014) 强调了氯胺酮作为快速作用的抗抑郁药和多功能镇痛剂的治疗用途,标志着它从麻醉剂和街头毒品转变为抑郁和疼痛药理学的重要发展。这篇综述强调了氯胺酮除 NMDA 受体抑制之外的多种作用,表明了潜在的新治疗应用 (Potter & Choudhury, 2014)。

作用机制

Target of Action

The primary target of 2-acetamido-N-methylbutanediamide is the enzyme Peptide deformylase . This enzyme is involved in the removal of the formyl group from the N-terminal Met of newly synthesized proteins .

Mode of Action

2-acetamido-N-methylbutanediamide interacts with its target, Peptide deformylase, by binding to the active site of the enzyme

Biochemical Pathways

The biochemical pathways affected by 2-acetamido-N-methylbutanediamide are related to protein synthesis By interacting with Peptide deformylase, 2-acetamido-N-methylbutanediamide can potentially influence the process of protein maturation

生化分析

Cellular Effects

2-acetamido-N-methylbutanediamide influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, in neuronal cells, it can enhance mitochondrial protein O-GlcNAcylation, which contributes to improved mitochondrial network homeostasis and bioenergetics under stress conditions . This indicates that 2-acetamido-N-methylbutanediamide may play a role in cellular stress responses and energy metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-acetamido-N-methylbutanediamide can change over time. Its stability and degradation are important factors to consider. Studies have shown that the compound remains stable under specific conditions but may degrade over extended periods . Long-term exposure to 2-acetamido-N-methylbutanediamide can lead to changes in cellular function, including alterations in gene expression and metabolic activity. These temporal effects are crucial for designing experiments and interpreting results.

Dosage Effects in Animal Models

The effects of 2-acetamido-N-methylbutanediamide vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhancing cellular stress responses and improving metabolic functions. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Understanding the dosage effects is essential for determining the therapeutic potential and safety of 2-acetamido-N-methylbutanediamide.

Metabolic Pathways

2-acetamido-N-methylbutanediamide is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate its metabolism. For example, it may undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These metabolic pathways are crucial for understanding how the compound is processed and eliminated from the body. Additionally, its effects on metabolic flux and metabolite levels can provide insights into its role in cellular metabolism.

Transport and Distribution

The transport and distribution of 2-acetamido-N-methylbutanediamide within cells and tissues are important for understanding its biological activity. It can interact with specific transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cells, it may localize to specific compartments or organelles, influencing its accumulation and activity. These transport and distribution mechanisms are essential for determining the compound’s bioavailability and therapeutic potential.

Subcellular Localization

The subcellular localization of 2-acetamido-N-methylbutanediamide affects its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can influence mitochondrial function and bioenergetics. Understanding its subcellular localization is crucial for elucidating its role in cellular processes and designing targeted therapeutic strategies.

属性

IUPAC Name |

2-acetamido-N-methylbutanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3O3/c1-4(11)10-5(3-6(8)12)7(13)9-2/h5H,3H2,1-2H3,(H2,8,12)(H,9,13)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOZXXHVRXISMKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC(=O)N)C(=O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

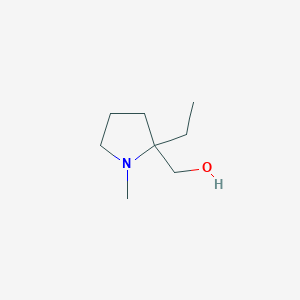

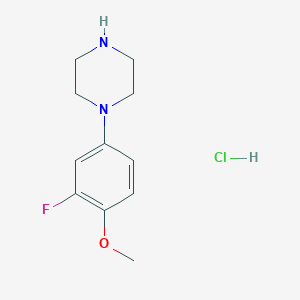

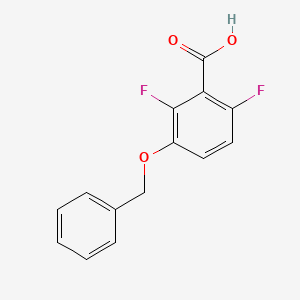

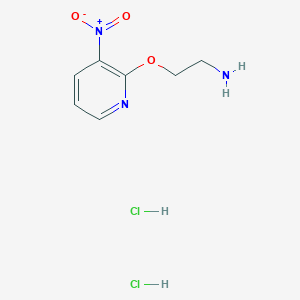

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

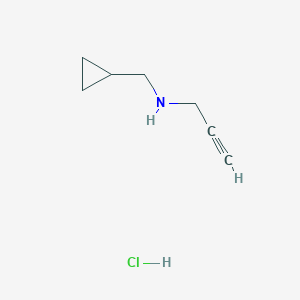

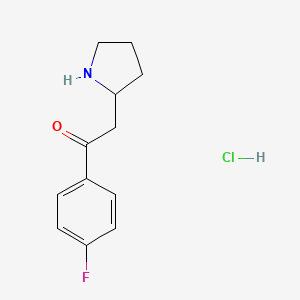

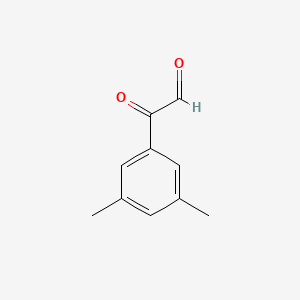

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-Azabicyclo[3.2.1]oct-2-ene hydrochloride](/img/structure/B1447948.png)

![3-Fluoro-4-[2-(propan-2-yl)pyrrolidin-1-yl]aniline dihydrochloride](/img/structure/B1447951.png)

![tert-butyl N-[1-(morpholin-2-yl)ethyl]carbamate](/img/structure/B1447954.png)

![2-[4-(Methylsulfanyl)phenoxy]ethanimidamide hydrochloride](/img/structure/B1447955.png)

![2-[(2,2,2-Trifluoroethyl)sulfanyl]ethan-1-amine hydrochloride](/img/structure/B1447968.png)